molecular formula C24H27ClN4O5S B2456159 (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1217210-54-2

(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride

Cat. No.: B2456159
CAS No.: 1217210-54-2
M. Wt: 519.01
InChI Key: DADINMDJUZLAGF-OAZHBLANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O5S and its molecular weight is 519.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S.ClH/c1-32-20-8-9-22-21(17-20)25-24(34-22)27(12-2-11-26-13-15-33-16-14-26)23(29)10-5-18-3-6-19(7-4-18)28(30)31;/h3-10,17H,2,11-16H2,1H3;1H/b10-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADINMDJUZLAGF-OAZHBLANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₄S
  • Molecular Weight : 393.87 g/mol

Structural Features

The compound features:

  • A benzo[d]thiazole moiety which is known for its ability to interact with biological targets.
  • A morpholinopropyl group that enhances solubility and bioavailability.
  • A nitrophenyl substituent that may contribute to its cytotoxic properties.

Research indicates that compounds similar to this compound exert their biological effects primarily through:

  • Inhibition of Tubulin Polymerization : This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the colchicine site on tubulin, similar to other known antitubulin agents .
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in various cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Efficacy

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer types. Key findings include:

  • Cell Lines Tested :
    • Prostate cancer (PC-3)
    • Melanoma (A375)
    • Other carcinoma lines
  • Results :
    • The compound showed IC50 values in the low nanomolar range, indicating potent antiproliferative activity. For instance, SMART compounds related to this structure achieved IC50 values significantly lower than traditional chemotherapeutics .

Comparative Efficacy

A comparative analysis of the biological activity of this compound with other known anticancer agents reveals its promising profile:

CompoundTypeIC50 (nM)Mechanism
SMART-HThiazole derivative10Tubulin inhibition
TaxolPaclitaxel5Tubulin stabilization
DoxorubicinAnthracycline50DNA intercalation

Study 1: In Vivo Efficacy

A study conducted on human prostate cancer xenografts demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a T/C value ranging from 20% to 30%, indicating effective tumor suppression without severe toxicity .

Study 2: Multidrug Resistance

Further investigations revealed that the compound could overcome multidrug resistance (MDR) mechanisms commonly observed in cancer therapy. It was effective against both parental and MDR-overexpressing cell lines, suggesting a potential role in treating resistant tumors .

Scientific Research Applications

In Vitro Studies

Research has demonstrated that (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride exhibits significant cytotoxicity against various cancer cell lines. Notable findings include:

  • Cell Lines Tested :
    • Prostate Cancer (PC-3)
    • Melanoma (A375)
    • Other carcinoma lines

Comparative Efficacy

A comparative analysis of this compound's biological activity against other known anticancer agents reveals its promising profile:

CompoundTypeIC50 (nM)Mechanism
SMART-HThiazole derivative10Tubulin inhibition
TaxolPaclitaxel5Tubulin stabilization
DoxorubicinAnthracycline50DNA intercalation

Study 1: Efficacy in Tumor Models

An in vivo study using human prostate cancer xenografts indicated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a tumor control (T/C) value ranging from 20% to 30%, suggesting effective tumor suppression without severe toxicity.

Study 2: Overcoming Multidrug Resistance

Further investigations revealed that the compound could effectively overcome multidrug resistance mechanisms commonly encountered in cancer therapy. It demonstrated efficacy against both parental and multidrug-resistant (MDR) overexpressing cell lines, suggesting its potential role in treating resistant tumors.

Potential Therapeutic Applications

The promising anticancer properties of this compound indicate several potential therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development as an anticancer agent.
  • Combination Therapies : The compound may be used in conjunction with other chemotherapeutic agents to enhance overall efficacy and combat resistance.

Preparation Methods

Synthesis of 5-Methoxybenzo[d]thiazol-2-amine

This intermediate is prepared through cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide under acidic conditions. The reaction proceeds via nucleophilic attack at the thiol group, followed by intramolecular cyclization to form the benzothiazole ring. Yields typically range from 65–72% after recrystallization from ethanol.

Preparation of 3-Morpholinopropyl Bromide

Morpholine is alkylated with 1,3-dibromopropane in a 1:1 molar ratio using potassium carbonate as a base in acetonitrile. The reaction is exothermic and requires temperature control (0–5°C) to minimize di-alkylation byproducts. The product is isolated by fractional distillation (bp 98–102°C at 12 mmHg) with a purity >95%.

Synthesis of (E)-3-(4-Nitrophenyl)Acryloyl Chloride

4-Nitrocinnamic acid is treated with thionyl chloride (SOCl₂) in dry dichloromethane under reflux. The reaction is monitored by TLC (Rf = 0.6 in hexane/ethyl acetate 3:1), and excess SOCl₂ is removed under reduced pressure. The acryloyl chloride is obtained as a yellow crystalline solid (mp 89–91°C).

Stepwise Synthesis of the Target Compound

N-Alkylation of 5-Methoxybenzo[d]thiazol-2-amine

5-Methoxybenzo[d]thiazol-2-amine (1.0 equiv) is reacted with 3-morpholinopropyl bromide (1.2 equiv) in the presence of potassium iodide (0.1 equiv) and triethylamine (2.0 equiv) in anhydrous DMF at 80°C for 12 hours. The progress is tracked via HPLC (C18 column, acetonitrile/water 70:30, λ = 254 nm). Post-reaction, the mixture is poured into ice-water, and the precipitate is filtered and washed with cold methanol to yield N-(3-morpholinopropyl)-5-methoxybenzo[d]thiazol-2-amine (78% yield).

Key Data:

Parameter Value
Reaction Time 12 h
Temperature 80°C
Yield 78%
Purity (HPLC) 98.2%

Acrylamide Formation

The intermediate amine (1.0 equiv) is dissolved in dry THF under nitrogen and cooled to −10°C. (E)-3-(4-nitrophenyl)acryloyl chloride (1.1 equiv) is added dropwise, followed by slow addition of N,N-diisopropylethylamine (2.5 equiv). The reaction is stirred for 4 hours, allowing gradual warming to room temperature. The product is extracted with ethyl acetate, washed with 5% HCl and brine, then dried over MgSO₄. Solvent evaporation affords the crude acrylamide, which is purified via silica gel chromatography (hexane/ethyl acetate 1:1) to yield the (E)-isomer exclusively (85% yield).

Stereochemical Control:
The (E)-configuration is confirmed by ¹H NMR (J = 15.8 Hz between α- and β-vinylic protons). No detectable (Z)-isomer is observed due to steric hindrance during the acylation step.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethyl acetate, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The hydrochloride salt is filtered, washed with cold ethyl acetate, and dried under vacuum (92% yield).

Characterization Data:

  • Molecular Formula : C₂₄H₂₇ClN₄O₅S
  • Molecular Weight : 519.0 g/mol
  • Melting Point : 198–202°C (decomposes)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.32 (d, J = 15.8 Hz, 1H, CH=CH), 8.20 (d, J = 8.6 Hz, 2H, Ar-H), 7.85 (d, J = 8.6 Hz, 2H, Ar-H), 7.45 (d, J = 15.8 Hz, 1H, CH=CH), 7.12–7.08 (m, 2H, benzothiazole-H), 3.87 (s, 3H, OCH₃), 3.60–3.55 (m, 4H, morpholine-H), 2.45–2.35 (m, 6H, morpholine + CH₂).

Optimization and Process Chemistry

Solvent Screening for Alkylation

A study comparing DMF, DMSO, and acetonitrile revealed DMF as optimal due to its high polarity and ability to solubilize both the amine and alkylating agent. Acetonitrile resulted in slower kinetics (24 h for 70% conversion), while DMSO caused decomposition at elevated temperatures.

Catalytic Effects in Acylation

The use of 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) increased acylation yields from 85% to 93% by activating the acryloyl chloride. However, DMAP complicated purification, necessitating additional washes with dilute HCl.

Purity Enhancement

Recrystallization from ethanol/water (9:1) improved the hydrochloride salt’s purity from 95% to 99.5%. Residual solvents (DMF, THF) were reduced to <0.1% as per ICH guidelines.

Scalability and Industrial Considerations

Continuous Flow Synthesis

A patent-pending method (WO2006066172A1) describes a continuous flow system for the alkylation step, reducing reaction time from 12 h to 45 minutes and improving yield to 83%. The system operates at 100°C with a residence time of 10 minutes, enabling kilogram-scale production.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 32 (traditional batch) vs. 18 (flow system)
  • E-Factor : 48 (batch) vs. 28 (flow)
  • Solvent Recovery : 90% achieved via distillation in the flow process.

Analytical and Regulatory Considerations

Stability Studies

The hydrochloride salt is hygroscopic, requiring storage under nitrogen at 2–8°C. Accelerated stability testing (40°C/75% RH) showed <2% degradation over 6 months.

Impurity Profiling

LC-MS identified three major impurities:

  • Des-nitro derivative (0.12%): Formed via partial reduction during HCl treatment.
  • N-Monoalkylated byproduct (0.08%): From incomplete alkylation.
  • Hydrolyzed acrylamide (0.05%): Due to residual moisture in the acylation step.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

  • Methodological Answer: The synthesis involves multi-step reactions, including the formation of the acrylamide backbone and subsequent functionalization. Key steps include:
  • Precursor Selection: Use substituted benzothiazole and morpholinopropyl amine as core precursors. Acrylation with 4-nitrophenylacrylic acid derivatives under controlled conditions (e.g., DMF as solvent, 60–80°C) .
  • Purification: Recrystallization from ethanol/water mixtures (ratio 3:1) improves purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Acid Salt Formation: Hydrochloride salt formation requires stoichiometric HCl addition in anhydrous ether, followed by vacuum drying .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer: Use a combination of spectroscopic and analytical techniques:
  • NMR: 1^1H-NMR should show characteristic peaks: δ 8.2–8.4 ppm (4-nitrophenyl protons), δ 3.4–3.7 ppm (morpholine protons), and δ 2.5–3.0 ppm (methoxybenzo[d]thiazole protons) .
  • FT-IR: Confirm acrylamide C=O stretch at ~1650 cm1^{-1} and N–H bend at ~1550 cm1^{-1} .
  • Mass Spectrometry: ESI-MS should display [M+H]+^+ matching the molecular formula (C23_{23}H25_{25}N4_4O5_5SCl) with <2 ppm error .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Methodological Answer: Contradictions may arise from assay conditions or structural impurities. Mitigate via:
  • Replicability Checks: Standardize cell lines (e.g., HepG2 vs. MCF-7) and solvent controls (DMSO concentration ≤0.1%) .
  • Structural Variants: Compare analogs (e.g., replacing 4-nitrophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Statistical Modeling: Apply Design of Experiments (DoE) to identify critical variables (e.g., pH, temperature) influencing bioactivity .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Methodological Answer: Combine molecular docking and dynamics simulations:
  • Target Selection: Prioritize kinases (e.g., EGFR) due to the compound’s acrylamide moiety, a known kinase inhibitor scaffold.
  • Docking Software: Use AutoDock Vina with PDB ID 1M17 (EGFR structure). Validate binding poses with RMSD <2.0 Å .
  • Hydrogen Bond Analysis: Identify interactions between the morpholinopropyl group and kinase active sites (e.g., Asp831 in EGFR) .

Q. How can researchers address solubility challenges in in vivo studies?

  • Methodological Answer:
  • Co-Solvent Systems: Use PEG-400/saline (70:30 v/v) for intravenous administration; confirm stability via HPLC over 24 hours .
  • Prodrug Design: Modify the 4-nitrophenyl group to a phosphate ester, improving aqueous solubility while retaining activity .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release; characterize via dynamic light scattering .

Data Contradiction Analysis

Q. Why might cytotoxicity assays show variability against the same cell line?

  • Methodological Answer: Variability often stems from:
  • Assay Duration: Longer incubation (72 hr vs. 48 hr) increases metabolite interference. Use resazurin-based assays for real-time monitoring .
  • Batch Differences: Validate compound purity for each batch via HPLC (≥95% purity) .
  • Apoptosis vs. Necrosis: Differentiate via Annexin V/PI staining; this compound primarily induces caspase-3-mediated apoptosis .

Experimental Design Recommendations

Q. What controls are essential in mechanistic studies of this compound?

  • Methodological Answer: Include:
  • Positive Controls: Staurosporine (apoptosis inducer) and LY294002 (PI3K inhibitor) for kinase-related pathways .
  • Negative Controls: Vehicle (DMSO) and scrambled siRNA in gene-silencing experiments .
  • Isotype Controls: For flow cytometry, use IgG isotype antibodies to rule out nonspecific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.